![molecular formula C9H6O4S B2420199 Benzo[b]thiophene-5-carboxylic acid, 1,1-dioxide CAS No. 226259-47-8](/img/structure/B2420199.png)
Benzo[b]thiophene-5-carboxylic acid, 1,1-dioxide
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Overview
Description
Benzo[b]thiophene-5-carboxylic acid, 1,1-dioxide is a chemical compound with the CAS Number: 226259-47-8 and a molecular weight of 210.21 .
Synthesis Analysis
There are several methods for the synthesis of thiophene derivatives. One method involves the reaction of sulfonhydrazides with internal alkynes at room temperature in undivided cells by constant current electrolysis . Another method involves the RhScientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, including Benzo[b]thiophene-5-carboxylic acid 1,1-dioxide, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Antimicrobial Agents
Benzo[b]thiophene acylhydrazones, which include Benzo[b]thiophene-5-carboxylic acid 1,1-dioxide, have been studied as potential antimicrobial agents against multidrug-resistant Staphylococcus aureus .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This suggests that Benzo[b]thiophene-5-carboxylic acid 1,1-dioxide could potentially be used in similar applications.
Material Science
Thiophene-mediated molecules, including Benzo[b]thiophene-5-carboxylic acid 1,1-dioxide, have a prominent role in the advancement of organic semiconductors .
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . This suggests that Benzo[b]thiophene-5-carboxylic acid 1,1-dioxide could potentially be used in similar applications.
Organic Light-Emitting Diodes (OLEDs)
Molecules with the thiophene ring system, including Benzo[b]thiophene-5-carboxylic acid 1,1-dioxide, are used in the fabrication of organic light-emitting diodes (OLEDs) .
Mechanism of Action
Mode of Action
It’s known that the compound can undergo reactions with arylboronic acids via c–h activation, followed by pd (ii)-catalyzed arylation . This suggests that the compound might interact with its targets through similar chemical reactions, leading to changes in the target molecules.
Result of Action
It’s known that the compound can undergo oxidative cross-coupling with arylboronic acids . This suggests that the compound might induce changes in the target molecules, potentially leading to various cellular effects.
Action Environment
The action, efficacy, and stability of Benzo[b]thiophene-5-carboxylic acid 1,1-dioxide can be influenced by various environmental factors. For instance, it’s known that thiophene 1,1-dioxide can easily undergo desulfonylative transformation to afford a dimer even at temperatures less than 40°C . This suggests that temperature and other environmental conditions could affect the stability and action of the compound.
properties
IUPAC Name |
1,1-dioxo-1-benzothiophene-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4S/c10-9(11)7-1-2-8-6(5-7)3-4-14(8,12)13/h1-5H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBAZFOFYZODKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2(=O)=O)C=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]thiophene-5-carboxylic acid, 1,1-dioxide |
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